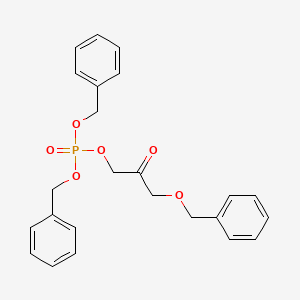

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

CAS No.:

Cat. No.: VC15890288

Molecular Formula: C24H25O6P

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H25O6P |

|---|---|

| Molecular Weight | 440.4 g/mol |

| IUPAC Name | dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate |

| Standard InChI | InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2 |

| Standard InChI Key | UPIBLMLGIVGEEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate has the molecular formula C24H25O6P and a molecular weight of 440.4 g/mol. Its IUPAC name, dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate, reflects the presence of two benzyl groups attached to a phosphate backbone and a ketone-functionalized propyl chain with a phenylmethoxy substituent. The compound typically exists as a white to off-white crystalline solid, exhibiting solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water.

Spectroscopic and Computational Data

The compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the benzyl groups show aromatic proton signals between δ 7.2–7.4 ppm, while the methylene protons adjacent to the phosphate group resonate at δ 4.1–4.3 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 440.4, aligning with its molecular formula. Computational models, including density functional theory (DFT) simulations, predict a tetrahedral geometry around the phosphorus atom, stabilizing the molecule through intramolecular hydrogen bonding between the phosphate oxygen and the ketone group.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve phosphorylation reactions. A plausible method includes:

-

Phosphorylation of Diol Precursors: Reacting a diol intermediate (e.g., 2-oxo-3-phenylmethoxypropanol) with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.

-

Benzylation: Introducing benzyl groups via nucleophilic substitution using benzyl bromide or chloride under anhydrous conditions.

Yield Optimization and Challenges

Key challenges in synthesis include controlling regioselectivity during phosphorylation and minimizing side reactions such as over-benzylation. Pilot-scale batches report yields of 60–70% after chromatographic purification.

Biological Activity and Mechanisms

Enzyme Inhibition and Phosphorylation Modulation

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), enzymes critical in regulating cellular signaling pathways. Studies indicate a half-maximal inhibitory concentration (IC50) of 2.8 μM against PTP1B, a target implicated in insulin resistance and cancer. The compound’s ketone group forms a reversible covalent bond with the catalytic cysteine residue of PTPs, while the benzyl moieties enhance binding affinity through hydrophobic interactions.

Industrial and Research Applications

Catalysis and Material Science

The compound serves as a phosphorylating agent in peptide synthesis, enabling selective modification of serine and threonine residues. Its stability under acidic conditions makes it suitable for solid-phase synthesis workflows.

Flame Retardancy

Comparative studies with diphenyl phosphate highlight its potential as a flame retardant. Benchmarks include:

| Property | Dibenzyl (2-Oxo-3-Phenylmethoxypropyl) Phosphate | Diphenyl Phosphate |

|---|---|---|

| Thermal Decomposition (°C) | 280 | 220 |

| LOI (%) | 32 | 28 |

| Water Solubility (mg/L) | <10 | 120 |

LOI: Limiting Oxygen Index

Comparative Analysis with Organophosphorus Analogues

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| Dibenzyl Phosphate | C14H15O4P | Phosphorylation reactions |

| Diphenyl Phosphate | C12H11O4P | Flame retardants |

| Dibutyl Phosphate | C8H19O4P | Plasticizers |

| Target Compound | C24H25O6P | Enzyme inhibition, therapeutics |

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with non-PTP targets using cryo-EM and X-ray crystallography.

-

Formulation Development: Improve aqueous solubility via prodrug strategies or nanoencapsulation.

-

Ecotoxicology: Assess long-term environmental persistence and degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume